molecular formula C25H20N2O5S2 B12163188 (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12163188
M. Wt: 492.6 g/mol
InChI Key: QIAITLUVOJBTFD-UHFFFAOYSA-N
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Description

  • The compound’s IUPAC name is quite a mouthful, so let’s break it down. It consists of the following components:
    • The core structure is a pyrrolidine-2,3-dione ring.
    • Attached to the pyrrolidine ring, we have:
      • A benzothiazole moiety (with an ethoxy group at position 6).
      • A hydroxy(thiophen-2-yl)methylidene group.
      • A 4-methoxyphenyl substituent.
  • This compound belongs to the class of heterocyclic compounds and exhibits interesting pharmacological properties.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble the various functional groups.
    • Industrial production methods would depend on the compound’s commercial relevance, but they would likely involve efficient and scalable processes.
  • Chemical Reactions Analysis

      Oxidation: The thiophen-2-yl group could undergo oxidation to form a sulfoxide or sulfone.

      Reduction: Reduction of the carbonyl group in the pyrrolidine-2,3-dione ring could yield the corresponding alcohol.

      Substitution: The benzothiazole ring could undergo nucleophilic substitution reactions.

      Common Reagents and Conditions: Specific reagents would depend on the desired transformation. For example

      Major Products: The products would vary based on the reaction conditions, but potential products include derivatives of the core structure.

  • Scientific Research Applications

      Chemistry: Studying the reactivity of this compound and its derivatives.

      Biology: Investigating its potential as a bioactive molecule (e.g., enzyme inhibitors, receptor ligands).

      Medicine: Exploring its pharmacological properties (anticancer, antimicrobial, etc.).

      Industry: Developing synthetic methodologies or applications in materials science.

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is scarce. Further research would be needed to elucidate its targets and pathways.
  • Comparison with Similar Compounds

    • Similar compounds might include other benzothiazole derivatives or pyrrolidine-based molecules.
    • Uniqueness: The combination of the benzothiazole, thiophenyl, and pyrrolidine moieties makes this compound unique.

    Remember that while I’ve provided an overview, detailed experimental data and mechanistic insights would require further investigation

    Properties

    Molecular Formula

    C25H20N2O5S2

    Molecular Weight

    492.6 g/mol

    IUPAC Name

    1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

    InChI

    InChI=1S/C25H20N2O5S2/c1-3-32-16-10-11-17-19(13-16)34-25(26-17)27-21(14-6-8-15(31-2)9-7-14)20(23(29)24(27)30)22(28)18-5-4-12-33-18/h4-13,21,29H,3H2,1-2H3

    InChI Key

    QIAITLUVOJBTFD-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)OC

    Origin of Product

    United States

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